molecular formula C7H16BrNO2 B1381008 Acetylcholine-D16 bromide CAS No. 347841-43-4

Acetylcholine-D16 bromide

Cat. No.: B1381008
CAS No.: 347841-43-4
M. Wt: 242.21 g/mol
InChI Key: ZEHGKSPCAMLJDC-ZHEXTGARSA-M
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Description

Acetylcholine-D16 bromide: is a deuterated form of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in the field of neurochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of acetylcholine-D16 bromide typically involves the deuteration of choline, followed by its reaction with acetyl bromide. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound .

Industrial Production Methods: : Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterated solvents. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: : Acetylcholine-D16 bromide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s behavior and interactions in biological systems .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include deuterated choline and acetate derivatives, which are useful for further biochemical studies .

Scientific Research Applications

Acetylcholine-D16 bromide is widely used in scientific research due to its stability and isotopic labeling. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Acetylcholine-D16 bromide’s uniqueness lies in its deuterated structure, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for research compared to its non-deuterated counterparts .

Properties

IUPAC Name

[1,1,2,2-tetradeuterio-2-(2,2,2-trideuterioacetyl)oxyethyl]-tris(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHGKSPCAMLJDC-ZHEXTGARSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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